molecular formula C13H9ClN2O B8742157 6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one CAS No. 54986-47-9

6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one

Cat. No.: B8742157
CAS No.: 54986-47-9
M. Wt: 244.67 g/mol
InChI Key: UCBSMOSFCAQPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

CAS No.

54986-47-9

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

5-chloro-3-phenyl-1H-benzimidazol-2-one

InChI

InChI=1S/C13H9ClN2O/c14-9-6-7-11-12(8-9)16(13(17)15-11)10-4-2-1-3-5-10/h1-8H,(H,15,17)

InChI Key

UCBSMOSFCAQPAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced pharmacological properties .

Scientific Research Applications

6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the chlorine atom at the 6-position enhances its reactivity and potential biological activities compared to other similar compounds .

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